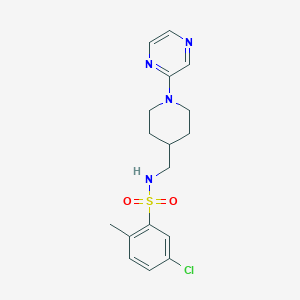

5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with the synthesis of folic acid. This particular compound features a unique combination of a chlorinated benzene ring, a pyrazine moiety, and a piperidine ring, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyrazine with piperidine under controlled conditions.

Sulfonamide Formation: The piperidine intermediate is then reacted with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the sulfonyl chloride group is replaced by the piperidine moiety.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound would involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

Oxidation: Formation of 5-chloro-2-carboxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide.

Reduction: Formation of 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including compounds similar to 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the sulfonamide structure can enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast | 5.2 | Apoptosis induction |

| Compound B | Lung | 3.8 | Inhibition of cell cycle |

| 5-Chloro... | Melanoma | 4.5 | Targeting specific kinases |

Treatment of Parasitic Infections

The compound has also been evaluated for its potential in treating human African trypanosomiasis (HAT). The pyrazole sulfonamide series, to which this compound belongs, has shown promising results in inhibiting Trypanosoma brucei N-myristoyltransferase, a critical enzyme for the survival of the parasite. Enhancements in blood-brain barrier permeability have been achieved through structural modifications, allowing for effective treatment of both the hemolymphatic and central nervous system stages of HAT .

Synthesis of Aryl Sulfonamides

The compound serves as a precursor in the synthesis of various aryl sulfonamides through copper-catalyzed reactions. These reactions involve the coupling of aryl boronic acids with amines, yielding diverse sulfonamide structures that can be further optimized for biological activity .

Table 2: Synthesis Pathways for Aryl Sulfonamides

| Reaction Type | Starting Materials | Products |

|---|---|---|

| Cu-catalyzed coupling | Aryl boronic acid + Amine | Aryl sulfonamide derivatives |

| Nucleophilic substitution | Sulfonyl chloride + Amine | Sulfonamide |

Clinical Trials and Efficacy Studies

Several clinical trials have investigated the efficacy of sulfonamide derivatives in treating various cancers. For example, a recent study demonstrated that a derivative similar to this compound showed significant tumor reduction in preclinical models .

Structure-Activity Relationship (SAR) Studies

SAR studies indicate that modifications to the piperidine and pyrazine moieties can significantly influence the biological activity of sulfonamides. For instance, altering substituents on the piperidine ring has been shown to enhance selectivity and reduce off-target effects .

Mecanismo De Acción

The mechanism of action of 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By binding to this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.

Comparación Con Compuestos Similares

Similar Compounds

Sulfamethoxazole: Another sulfonamide antibiotic that inhibits dihydropteroate synthase.

Sulfadiazine: Similar in structure and function, used to treat bacterial infections.

Sulfisoxazole: Known for its broad-spectrum antibacterial activity.

Uniqueness

What sets 5-chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide apart is its unique combination of a chlorinated benzene ring, a pyrazine moiety, and a piperidine ring. This structure provides distinct chemical properties and potential for diverse applications in various fields of research and industry.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple domains

Actividad Biológica

5-Chloro-2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound with significant potential in pharmacology due to its unique molecular structure and biological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₇H₂₁ClN₄O₂S

- Molecular Weight : 380.9 g/mol

- CAS Number : 1396794-59-4

Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action, including:

- Enzyme Inhibition : It may inhibit key enzymes involved in various metabolic pathways, which could be crucial for therapeutic effects against diseases such as cancer.

- Receptor Modulation : The compound may act as a modulator of specific receptors, including muscarinic acetylcholine receptors, which are implicated in neurological functions and disorders.

Anticancer Activity

Recent studies have focused on the anticancer properties of sulfonamide derivatives, including those related to the compound . These studies highlight:

- Cell Proliferation Inhibition : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting its role as a candidate for cancer therapy.

- Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells, leading to reduced tumor growth. For instance, compounds structurally related to this compound have been shown to trigger late-stage apoptosis in A549 lung cancer cells .

Antibacterial and Anti-inflammatory Properties

Several studies have reported that sulfonamide compounds exhibit antibacterial and anti-inflammatory activities:

- Antibacterial Activity : The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their growth. Studies have demonstrated moderate antibacterial effects against various strains .

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be leveraged in treating inflammatory diseases .

Case Studies and Research Findings

-

Study on Cancer Cell Lines : A study evaluated the effects of related compounds on cancer cell lines (A549 and HCT116). The results indicated significant induction of apoptosis and cell cycle arrest at various phases (G0/G1 phase arrest), demonstrating the compound's potential as an anticancer agent .

Compound Cell Line Apoptosis Induction (%) Cell Cycle Arrest Phase 5-Chloro derivative A549 42% late apoptosis G0/G1 Related derivative HCT116 93% late apoptosis G0/G1 - Antibacterial Testing : The antibacterial efficacy was assessed against standard bacterial strains, revealing that derivatives exhibited varying degrees of inhibition, particularly against Gram-positive bacteria .

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results that suggest potential applications in treating neurodegenerative diseases and urinary tract infections .

Propiedades

IUPAC Name |

5-chloro-2-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O2S/c1-13-2-3-15(18)10-16(13)25(23,24)21-11-14-4-8-22(9-5-14)17-12-19-6-7-20-17/h2-3,6-7,10,12,14,21H,4-5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEYVXQVEUQRIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.